molecular formula C13H12N2O7 B12382956 diMal-O-CH2COOH

diMal-O-CH2COOH

Katalognummer: B12382956
Molekulargewicht: 308.24 g/mol
InChI-Schlüssel: JREDLPVQALHAIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diMal-O-CH2COOH involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: diMal-O-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

diMal-O-CH2COOH has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of diMal-O-CH2COOH involves its ability to form stable linkages with antibodies and drugs. This allows for the targeted delivery of therapeutic agents to specific cells. The molecular targets and pathways involved include the binding of the linker to specific receptors on the cell surface, leading to the internalization and release of the drug within the cell .

Vergleich Mit ähnlichen Verbindungen

  • diMal-O-CH2COOH
  • This compound
  • This compound

Comparison: this compound is unique in its ability to form stable and cleavable linkages, making it highly effective for targeted drug delivery. Compared to other similar compounds, it offers greater stability and specificity, which enhances its effectiveness in therapeutic applications .

Eigenschaften

Molekularformel

C13H12N2O7

Molekulargewicht

308.24 g/mol

IUPAC-Name

2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid

InChI

InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21)

InChI-Schlüssel

JREDLPVQALHAIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.